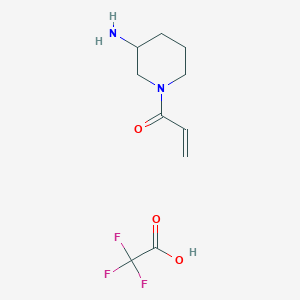

1-(3-Aminopiperidin-1-yl)prop-2-en-1-one, trifluoroacetic acid

Description

1-(3-Aminopiperidin-1-yl)prop-2-en-1-one, trifluoroacetic acid (TFA) is a synthetic organic compound featuring a piperidine ring substituted with an amino group at the 3-position, conjugated to a prop-2-en-1-one (enone) moiety, and paired with trifluoroacetic acid as a counterion. The enone group confers electrophilic reactivity, while the 3-aminopiperidine scaffold enables hydrogen bonding and ionic interactions. This compound is primarily utilized in pharmaceutical research, particularly in drug discovery, where its structural motifs are leveraged for targeting enzymes or receptors .

Properties

IUPAC Name |

1-(3-aminopiperidin-1-yl)prop-2-en-1-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.C2HF3O2/c1-2-8(11)10-5-3-4-7(9)6-10;3-2(4,5)1(6)7/h2,7H,1,3-6,9H2;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUUZVMVKGOQAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCC(C1)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955553-64-6 | |

| Record name | 1-(3-aminopiperidin-1-yl)prop-2-en-1-one; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopiperidin-1-yl)prop-2-en-1-one, trifluoroacetic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents like ammonia or amines under controlled conditions.

Addition of the Prop-2-en-1-one Moiety: This step involves the addition of a prop-2-en-1-one group to the piperidine ring, which can be achieved through various organic reactions such as aldol condensation.

Trifluoroacetic Acid Addition: Finally, the trifluoroacetic acid moiety is introduced, typically through a reaction with trifluoroacetic anhydride or trifluoroacetic acid itself.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper reaction conditions, and optimizing yields through process engineering techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopiperidin-1-yl)prop-2-en-1-one, trifluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Various nucleophiles, often under basic or acidic conditions to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 1-(3-Aminopiperidin-1-yl)prop-2-en-1-one exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation.

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology. It may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This could lead to the development of new treatments for neurological disorders such as depression and schizophrenia.

Case Study: Antidepressant Effects

A notable case study investigated the antidepressant-like effects of 1-(3-Aminopiperidin-1-yl)prop-2-en-1-one in animal models. The results demonstrated a significant reduction in depressive behaviors, indicating its potential as an alternative treatment for depression.

Polymer Chemistry

In material science, the compound has been explored as a building block for synthesizing novel polymers. Its unique chemical structure allows for the creation of materials with enhanced mechanical properties and thermal stability.

Nanotechnology

Recent research has also investigated its application in nanotechnology, particularly in the development of drug delivery systems. The ability to modify the compound's surface properties can facilitate targeted drug delivery, improving therapeutic outcomes.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibits tumor growth via signaling pathway interference |

| Neuropharmacology | Potential modulator for neurotransmitter systems | |

| Pharmacological Studies | Antidepressant Effects | Significant reduction in depressive behaviors in models |

| Material Science | Polymer Chemistry | Enhances mechanical properties and thermal stability |

| Nanotechnology | Promising for targeted drug delivery systems |

Mechanism of Action

The mechanism of action of 1-(3-Aminopiperidin-1-yl)prop-2-en-1-one, trifluoroacetic acid involves its interaction with molecular targets within biological systems. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related analogs, focusing on heterocyclic cores, substituent positions, and counterions. Key examples include:

Piperazine Derivatives

- 1-(Piperazin-1-yl)prop-2-en-1-one Di(TFA) Salt (CAS: 2230876-11-4): Structure: Replaces piperidine with piperazine (two nitrogen atoms). Impact: Enhanced solubility due to additional hydrogen-bonding sites, but reduced steric bulk compared to piperidine. Molecular Weight: Not explicitly provided, but a related compound, 1-(piperazin-1-yl)but-3-en-1-one TFA, has a molecular weight of 268.24 (C₁₀H₁₅F₃N₂O₃) .

Benzazepine Analogs

- 1-(1-Amino-2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)prop-2-en-1-one; TFA (CAS: 2090567-72-7): Structure: Incorporates a benzazepine ring (fused benzene and azepine). Impact: Increased aromaticity may enhance π-π stacking interactions but reduce solubility. Molecular Weight: 330.3 (C₁₅H₁₇F₃N₂O₃) .

Nitroso-Substituted Analogs

- 1-Nitrosopiperidin-3-amine TFA (CAS: TRC-A032999): Structure: Features a nitroso (-NO) group at the 1-position of piperidine. Impact: Nitroso groups may confer redox activity but reduce stability under physiological conditions. Molecular Weight: 243.18 (C₅H₁₁N₃O·C₂HF₃O₂) .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| 1-(3-Aminopiperidin-1-yl)prop-2-en-1-one; TFA | C₈H₁₃F₃N₂O₃ (inferred) | ~266.2 | 3-aminopiperidine, enone, TFA salt |

| 1-(Piperazin-1-yl)but-3-en-1-one TFA | C₁₀H₁₅F₃N₂O₃ | 268.24 | Piperazine, butenone, TFA salt |

| Benzazepine-propenone TFA | C₁₅H₁₇F₃N₂O₃ | 330.3 | Benzazepine core, TFA salt |

| 1-Nitrosopiperidin-3-amine TFA | C₅H₁₁N₃O·C₂HF₃O₂ | 243.18 | Nitroso group, TFA salt |

Key Observations :

- Solubility : Piperazine derivatives (e.g., C₁₀H₁₅F₃N₂O₃) exhibit higher solubility due to additional nitrogen atoms .

- Reactivity: The enone group in the target compound may undergo Michael additions, while nitroso analogs are redox-active .

- Hydrogen Bonding: The 3-amino group on piperidine enables stronger electrostatic interactions compared to benzazepine or nitroso derivatives .

Biological Activity

1-(3-Aminopiperidin-1-yl)prop-2-en-1-one, trifluoroacetic acid (CAS No. 1955553-64-6) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SARs).

The molecular formula of 1-(3-Aminopiperidin-1-yl)prop-2-en-1-one, trifluoroacetic acid is , with a molecular weight of 268.23 g/mol. The trifluoroacetic acid moiety is significant for its role in enhancing the compound's solubility and bioavailability.

This compound has been primarily studied for its inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a crucial enzyme involved in various cellular processes, including glycogen metabolism and cell signaling pathways related to neurodegenerative diseases like Alzheimer's disease. GSK-3β is implicated in tau hyperphosphorylation and amyloid-beta (Aβ) generation, making it a target for therapeutic intervention in Alzheimer's disease.

Key Findings:

- Inhibition Potency : In studies, derivatives of this compound exhibited nanomolar IC50 values against GSK-3β, indicating strong inhibitory activity. For instance, related compounds demonstrated IC50 values ranging from 360 nM to 480 nM .

- Metabolic Stability : Modifications to the compound have shown improved metabolic stability in human liver microsomes, suggesting that structural changes can mitigate rapid degradation and enhance therapeutic efficacy .

Structure-Activity Relationships (SAR)

The SAR studies indicate that specific modifications to the piperidine ring and the introduction of various substituents can significantly impact the biological activity of the compound.

| Modification | Effect on Activity | IC50 Value |

|---|---|---|

| Cyanoethyl group removal | Decreased potency | N/A |

| Acyl substituents on piperidine nitrogen | Improved potency | Up to 360 nM |

| Trifluoropropanoyl derivative | Reduced activity compared to propanoyl | N/A |

These findings highlight the importance of molecular structure in determining the biological activity of GSK-3β inhibitors.

Case Studies

Research has demonstrated the potential applications of this compound in treating neurodegenerative diseases. For example:

- Alzheimer’s Disease Models : In preclinical studies using animal models of Alzheimer’s disease, compounds structurally related to 1-(3-Aminopiperidin-1-yl)prop-2-en-1-one showed promise in reducing tau phosphorylation and Aβ plaque accumulation.

- Neuroprotective Effects : Certain derivatives have exhibited neuroprotective properties, suggesting their potential use in therapies aimed at preserving neuronal function in degenerative conditions .

Q & A

Basic Research Questions

What synthetic routes are most effective for preparing 1-(3-Aminopiperidin-1-yl)prop-2-en-1-one, trifluoroacetic acid?

Methodological Answer:

The synthesis typically involves two key steps: (1) functionalization of the piperidine ring and (2) introduction of the propenone moiety. A representative approach (adapted from analogous compounds) includes:

- Step 1: Reacting 3-aminopiperidine with ACE-Cl (1-chloroethyl chloroformate) in the presence of K₂CO₃ and dichloroethane (DCE) under reflux to protect the amine group .

- Step 2: Condensation with a propenone precursor (e.g., acrolein derivatives) via reductive amination using Na(OAc)₃BH in dichloroethane, followed by trifluoroacetic acid (TFA) salt formation .

- Key Considerations: Monitor reaction progress via TLC or HPLC to optimize yield and purity.

Which analytical techniques are essential for characterizing this compound and its TFA counterion?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm the structure of the aminopiperidine-propenone core. Note that TFA (δ ~11.5 ppm in ¹H NMR) may complicate peak assignments; deuterated solvents with buffering agents (e.g., NaHCO₃) can suppress TFA interference .

- HPLC/MS: Reverse-phase HPLC with UV detection (λ = 210–254 nm) and ESI-MS for purity assessment and molecular ion verification .

- Elemental Analysis: Validate stoichiometry of the TFA salt (e.g., C:H:N:F ratios).

How does the TFA counterion influence the compound’s stability and solubility?

Methodological Answer:

- Stability: TFA’s strong acidity (pKa ~0.5) can protonate the amine group, enhancing salt stability but risking decomposition under prolonged heating or basic conditions. Store at -20°C in inert atmospheres to prevent degradation .

- Solubility: TFA salts generally improve aqueous solubility, critical for biological assays. For organic phase reactions (e.g., coupling reactions), neutralize TFA with bases like K₂CO₃ or Et₃N .

Advanced Research Questions

How can researchers resolve contradictions in reaction yields when using TFA as a reagent or solvent?

Methodological Answer:

- Variable Control: TFA’s dual role as a solvent and catalyst (e.g., in CF₃ transfer reactions) requires strict control of temperature, stoichiometry, and moisture. For example, in trifluoromethylation, excess TFA may hydrolyze intermediates, reducing yields .

- Optimization Strategy: Design a response surface methodology (RSM) experiment to model interactions between TFA concentration, temperature, and reaction time. Validate with in situ FTIR or LC-MS to track intermediate formation .

What are the challenges in evaluating the biological activity of fluorinated piperidine derivatives like this compound?

Methodological Answer:

- Bioavailability: The TFA salt’s high polarity may limit membrane permeability. Use logP measurements (via shake-flask or computational methods) to predict absorption and modify the counterion (e.g., HCl) if necessary .

- Metabolic Stability: Fluorinated compounds often exhibit resistance to oxidative metabolism. Perform microsomal stability assays (e.g., human liver microsomes) to quantify metabolic half-life .

- Toxicity Screening: Prioritize in vitro cytotoxicity assays (e.g., HepG2 cells) before advancing to in vivo models.

How can experimental protocols be optimized to minimize degradation during prolonged analytical workflows?

Methodological Answer:

- Sample Stabilization: Degradation of organic compounds (e.g., hydrolysis of the enone moiety) is accelerated by heat and light. Implement cooling systems (4°C) during HPLC runs and use amber vials for storage .

- Data Collection: Shorten analytical run times by employing UPLC or high-speed columns. For NMR, use low-temperature probes (e.g., 10°C) to slow decomposition .

What strategies mitigate interference from TFA in spectroscopic analyses?

Methodological Answer:

- NMR: Add a mild buffer (e.g., 0.1 M NaHCO₃ in D₂O) to shift TFA’s proton signal away from critical regions. Alternatively, use ¹⁹F NMR to selectively track TFA without interference from the organic backbone .

- Mass Spectrometry: Employ desalting columns or solid-phase extraction (SPE) to remove TFA prior to ESI-MS, preventing ion suppression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.